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Dihydro-3-(isononenyl)furan-2,5-dione

Cat. No.: B12655899
CAS No.: 30524-78-8
M. Wt: 224.30 g/mol
InChI Key: JNBOXLYOTWAJDE-SOFGYWHQSA-N
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Description

Contextualizing Dihydro-3-(isononenyl)furan-2,5-dione within Furanone and Anhydride (B1165640) Chemistry Research

This compound belongs to the class of furan-2,5-diones, indicating a furan (B31954) ring with two carbonyl groups. Specifically, it is a saturated derivative, hence the "dihydro" prefix, and is substituted with a nine-carbon isononenyl group. This structure places it within the broader family of Alkenyl Succinic Anhydrides (ASAs), which are derivatives of succinic anhydride where one hydrogen on the ring is replaced by an alkenyl chain. ASAs are known for their utility in applications requiring hydrophobicity.

The chemistry of cyclic anhydrides is characterized by the reactivity of the anhydride group, which makes them excellent acylating agents. The five-membered ring structure of succinic anhydrides, while relatively stable, can be opened by various nucleophiles, leading to the formation of esters, amides, and other derivatives. This reactivity is central to the industrial applications of compounds like this compound.

Significance of this compound as a Synthetic Intermediate and Advanced Material Precursor

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The presence of both a hydrophobic isononenyl chain and a reactive anhydride ring allows it to act as a bridge between different types of chemical species. This dual functionality is particularly valuable in the synthesis of advanced materials.

One of the most prominent applications is in the paper industry, where it is used as a sizing agent to impart water resistance to paper and paperboard. wikipedia.orgresearchgate.net The anhydride group is proposed to react with the hydroxyl groups of cellulose (B213188) fibers, forming covalent ester linkages and orienting the hydrophobic isononenyl tails outwards, thereby reducing water penetration. wikipedia.org

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for Alkenyl Succinic Anhydrides (ASAs) is quite active, with a significant focus on their application in paper sizing and the modification of natural polymers. nih.govmdpi.com Much of the research investigates the mechanism of interaction between ASAs and cellulose, with an ongoing debate about the extent of covalent bond formation versus physical adsorption of the hydrolyzed ASA. nih.gov Studies also explore methods to improve the stability of ASA emulsions and their efficiency in various papermaking conditions. researchgate.net

However, a significant knowledge gap exists when it comes to research focusing specifically on this compound. While it is frequently mentioned in patent literature as a component in various formulations, detailed academic studies on its specific synthesis, characterization, and structure-property relationships are scarce. Most of the available literature tends to discuss ASAs as a general class or focuses on other derivatives with different alkyl chain lengths. This lack of specific data hinders a deeper understanding of how the isononenyl chain structure influences its physical and chemical properties compared to other ASAs.

Scope and Objectives of Academic Inquiry into this compound

Future academic inquiry into this compound should aim to fill the existing knowledge gaps. Key objectives for research in this area would include:

Detailed Synthesis and Characterization: Thorough investigation of the synthesis of this compound, including reaction kinetics, optimization of conditions, and detailed spectroscopic and physical characterization of the purified product.

Structure-Property Relationship Studies: Comparative studies of a series of ASAs with varying alkyl chain structures, including the isononenyl derivative, to elucidate the specific impact of the chain on properties such as viscosity, thermal stability, and reactivity.

Mechanistic Studies in Application: In-depth investigation of the interaction of this compound with various substrates, such as cellulose, wood fibers, and epoxy resins, to provide a clearer understanding of its performance in different applications.

Exploration of Novel Applications: Research into new potential uses for this compound, leveraging its specific properties, could open up new avenues for its application in areas beyond its current uses.

Chemical and Physical Properties

Below are tables detailing some of the known properties of this compound.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 30524-78-8
Molecular Formula C13H20O3
Molecular Weight 224.29 g/mol

Table 2: Computed Physical Properties

Property Value
Exact Mass 224.141 g/mol
Complexity 279
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O3 B12655899 Dihydro-3-(isononenyl)furan-2,5-dione CAS No. 30524-78-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30524-78-8

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

3-[(E)-7-methyloct-1-enyl]oxolane-2,5-dione

InChI

InChI=1S/C13H20O3/c1-10(2)7-5-3-4-6-8-11-9-12(14)16-13(11)15/h6,8,10-11H,3-5,7,9H2,1-2H3/b8-6+

InChI Key

JNBOXLYOTWAJDE-SOFGYWHQSA-N

Isomeric SMILES

CC(C)CCCC/C=C/C1CC(=O)OC1=O

Canonical SMILES

CC(C)CCCCC=CC1CC(=O)OC1=O

Origin of Product

United States

Synthetic Methodologies for Dihydro 3 Isononenyl Furan 2,5 Dione

Overview of Established Synthetic Pathways to Dihydro-3-(isononenyl)furan-2,5-dione

The primary route to this compound, also known as isononyl succinic anhydride (B1165640), is the direct reaction between isononene and maleic anhydride. wikipedia.org This pathway is a classic example of an Alder-ene reaction, a pericyclic process that forms a carbon-carbon bond and transfers an allylic hydrogen. organic-chemistry.orgcore.ac.uk

The fundamental synthesis involves the thermal ene reaction where maleic anhydride acts as the "enophile" and isononene serves as the "ene" component, which must contain an allylic hydrogen. core.ac.uk This reaction is typically conducted at high temperatures, often exceeding 200°C, to overcome the significant activation energy associated with breaking the allylic C-H bond. wikipedia.orgorganic-chemistry.org The reaction mechanism is concerted, involving the formation of a new sigma bond between one terminus of the enophile and the ene, a shift of the ene's double bond, and the transfer of an allylic proton to the other terminus of the enophile. core.ac.uk This directly yields the this compound structure, where the "dihydro" designation refers to the saturated succinic anhydride ring formed from the maleic anhydride precursor.

The term "subsequent reduction" in this context is often a point of clarification. The ene reaction itself produces the saturated furan-2,5-dione ring (a succinic anhydride derivative) without a separate reduction step for the ring. Further reduction could refer to the hydrogenation of the double bond within the isonenyl side chain, which would convert the alkenyl succinic anhydride into an alkyl succinic anhydride. However, for the synthesis of the named compound, the ene reaction is the key adduct-forming step. The kinetics of the ene reaction between maleic anhydride and various alkenes have been shown to follow second-order kinetics. rsc.org High temperatures can, however, lead to undesirable side reactions, including polymerization of the maleic anhydride or the alkene, which can affect the yield and purity of the final product. wikipedia.orgcore.ac.uk

The synthesis of analogs of this compound is readily achieved by modifying the starting alkene. The versatility of the ene reaction allows for the use of a wide range of alkenes, leading to a diverse family of alkenyl succinic anhydrides. For instance, the reaction of maleic anhydride with iso-octadecene under controlled thermal conditions (120–150°C) yields Dihydro-3-(isooctadecenyl)furan-2,5-dione. Similarly, reacting maleic anhydride with other petrochemical olefins or derivatives from renewable resources, like high-oleic sunflower oil methyl esters, produces corresponding ASAs. core.ac.uk

Research has also explored the synthesis of related heterocyclic structures. While not direct analogs, these methods highlight the synthetic utility of the succinic anhydride core. For example, a flexible annulation strategy uniting succinic anhydride and 1,3-azadienes can produce allylic 2-oxopyrrolidines bearing multiple contiguous stereocenters. nih.govrsc.org Another related synthetic pathway involves the one-step reaction of succinic anhydride with various fatty alcohols, which yields succinic acid alkyl half-esters with high efficiency. acs.org

Catalytic Approaches in this compound Synthesis

To mitigate the harsh conditions of thermal synthesis and improve reaction efficiency, various catalytic approaches have been developed. These can be broadly categorized into homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase. numberanalytics.com This approach has significantly expanded the scope of the ene reaction by allowing it to proceed under much milder conditions. wikipedia.org Lewis acids are prominent homogeneous catalysts for this transformation. organic-chemistry.org

Lewis Acid Catalysis : Alkylaluminum halides, such as dimethylaluminum chloride (Me₂AlCl), have proven to be highly effective catalysts for ene reactions involving enophiles with a carbonyl group, like maleic anhydride. wikipedia.org The Lewis acid coordinates to the carbonyl oxygen, activating the enophile towards reaction.

Transition Metal Catalysis : Various transition metal complexes also function as homogeneous catalysts. These catalysts operate by providing an alternative reaction pathway with a lower activation energy. numberanalytics.comyoutube.com For example, a ruthenium(II) complex, trans-[Ru(salen)(NO)(H₂O)]⁺, has been shown to catalyze the ene reaction between olefins and activated enophiles. rsc.org

The key advantage of homogeneous catalysis is the high activity and selectivity that can be achieved due to the well-defined nature of the catalytic species. numberanalytics.com

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant practical advantages, most notably the ease of catalyst separation and recycling. youtube.com For ASA synthesis, solid acid catalysts are commonly employed.

One patented method describes the use of silica (B1680970) gel or silicates as a catalyst for the reaction between internal olefins and maleic anhydride at temperatures between 150°C and 280°C. google.com Another study demonstrated the efficacy of a carbon-based naphthalenesulfonic acid solid acid catalyst for synthesizing ASA from nonterminal C13-C14 olefins. lnpu.edu.cn This research identified optimal conditions to achieve a 59.6% yield. lnpu.edu.cn

Research Findings on Heterogeneous Catalysis for ASA Synthesis
CatalystReactantsTemperature (°C)Time (h)Yield (%)Source
Carbon-based naphthalenesulfonic acidNonterminal C13-C14 Olefin, Maleic Anhydride190459.6 lnpu.edu.cn
Silica Gel / SilicatesInternal Olefins, Maleic Anhydride150-28010-20Not specified google.com

While this compound itself is typically produced as a mixture of isomers due to the nature of the isononene feedstock, the principles of stereoselective synthesis can be applied to create chiral derivatives with defined stereochemistry. The development of asymmetric catalysts for C-C bond formation is a major focus in modern organic synthesis. wikipedia.org

For carbonyl-ene reactions, chiral Lewis acids are the most studied catalysts for inducing enantioselectivity. wikipedia.org

Chiral Titanium Complexes : A catalyst prepared in situ from optically pure binaphthol and a titanium precursor has been used effectively in asymmetric ene reactions involving prochiral glyoxylate (B1226380) esters. wikipedia.org

Chiral Copper(II) Complexes : C2-symmetric copper(II) complexes, to which substrates can chelate, have been developed and shown to provide high levels of asymmetric induction in the ene reaction of ethyl glyoxylate with various olefins. wikipedia.org

Furthermore, stereocontrolled synthesis of related heterocyclic systems has been demonstrated. The diastereoselective annulation of succinic anhydride with 1,3-azadienes to form allylic 2-oxopyrrolidines showcases how stereocontrol can be exerted in reactions involving the succinic anhydride core. nih.gov Similarly, palladium-catalyzed enantioselective alkylative desymmetrization of meso-succinic anhydrides represents another powerful strategy for accessing chiral succinic acid derivatives. semanticscholar.org These methodologies provide a foundation for the potential future development of enantiomerically pure chiral derivatives of this compound.

Optimization of Reaction Conditions for this compound Production

Influence of Solvent Systems on this compound Yield and Selectivity

The choice of solvent can significantly impact the synthesis of this compound. While the reaction can be conducted without a solvent, the use of an appropriate solvent system can offer several advantages, including improved temperature control and reduced formation of undesirable by-products.

Aromatic solvents, such as xylene, have been investigated for their role in the synthesis of ASAs. core.ac.uk The presence of xylene can facilitate better contact between the maleic anhydride and the alkene, potentially leading to a cleaner reaction. core.ac.uk However, studies on the synthesis of ASAs from methyl esters of high oleic sunflower oil have shown that while xylene can decrease the formation of side products, it may also slow down the reaction kinetics. core.ac.uk This necessitates the use of higher temperatures to achieve yields comparable to those obtained in solvent-free systems. core.ac.uk

Research on the ene reaction between maleic anhydride and various alkenes has indicated that the reaction can follow second-order kinetics with no significant solvent effects on the rate, suggesting that the polarity of the solvent may not play a dominant role in the transition state stabilization. rsc.orgcapes.gov.br However, the use of a solvent can be crucial in managing the viscosity of the reaction mixture and preventing the solidification of maleic anhydride, especially in large-scale industrial processes. googleapis.com

Table 1: Effect of Solvent on Alkenyl Succinic Anhydride (ASA) Synthesis from High-Oleic Sunflower Oil Methyl Esters core.ac.uk

Reaction ConditionYield of ASAClarity Index*Observations
Solvent-freeHigher at lower temperaturesLower (more by-products)Faster reaction kinetics.
50% Xylene MediumLower at the same temperatureHigher (fewer by-products)Slower reaction kinetics, requiring higher temperatures for comparable yield. core.ac.uk

*A lower clarity index indicates a higher presence of side products.

Temperature and Pressure Effects on this compound Synthesis

Temperature is a critical parameter in the synthesis of this compound. The ene reaction is typically conducted at elevated temperatures, often exceeding 200°C, to achieve a reasonable reaction rate. wikipedia.org However, excessively high temperatures can lead to the degradation of reactants and products, as well as an increase in the formation of polymeric by-products. wikipedia.orggoogle.com

Studies on the production of ASAs from various alkenes have demonstrated a clear correlation between temperature and yield. For instance, in the synthesis of ASA from high-oleic sunflower oil methyl esters in a xylene medium, the highest yields (above 70%) were achieved at temperatures between 240-250°C. core.ac.uk However, for applications requiring higher purity (minimal side products), optimal temperatures were found to be in the range of 220-235°C, albeit with a lower yield (<55%). core.ac.uk This highlights the trade-off between reaction rate and selectivity.

The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the reactants at high temperatures. wikipedia.org While the reaction is generally performed at atmospheric pressure, some patents describe carrying out the synthesis in an autoclave, which would involve elevated pressures. wikipedia.org The primary role of pressure control is often to maintain the liquid phase at the desired reaction temperature and to facilitate the removal of any volatile by-products or unreacted starting materials during purification. googleapis.comwikipedia.org

Table 2: Influence of Temperature on the Yield of Alkenyl Succinic Anhydride (ASA)

Alkene SourceTemperature (°C)Molar Ratio (Maleic Anhydride:Alkene)Reaction Time (h)Yield (%)Reference
High-Oleic Sunflower Oil Methyl Esters220-2351.2-1.358< 55 core.ac.uk
High-Oleic Sunflower Oil Methyl Esters240-2501.5-1.78> 70 core.ac.uk
C12-C14 α-olefins220-380-95 (conversion) googleapis.com
1-Decene180-2101:1.5-2.5-- google.com
Olefins230-245--- google.com

Kinetic and Thermodynamic Investigations of this compound Formation

Understanding the kinetics and thermodynamics of the ene reaction is crucial for optimizing the production of this compound. Kinetic studies provide insights into the reaction rate and its dependence on reactant concentrations and temperature, while thermodynamic data helps in determining the feasibility and equilibrium position of the reaction.

The ene reaction between maleic anhydride and various alkenes has been found to follow second-order kinetics, being first-order with respect to both the alkene and maleic anhydride. rsc.orgrsc.orgresearchgate.net This implies that the reaction rate is directly proportional to the concentration of both reactants.

The activation energy (Ea) for the maleinization of high-oleic sunflower oil esters has been determined to be 77.2 ± 3.3 kJ/mol in the temperature range of 185–225°C. researchgate.net For the reaction of maleic anhydride with various alk-1-enes (from hex-1-ene to dodec-1-ene), the activation enthalpies (ΔH‡) were found to be in the range of 48 to 120 kJ mol⁻¹, with activation entropies (ΔS‡) ranging from -53 to -229 J mol⁻¹ K⁻¹. surrey.ac.uk The negative entropy of activation is consistent with a concerted mechanism involving a highly ordered transition state. rsc.org

Thermodynamic modeling using Density Functional Theory (DFT) has been employed to study the Alder-ene reaction between maleic anhydride and olefins. researchgate.net These studies help in understanding the reaction mechanism and predicting the stability of the products and transition states. The reaction is generally considered to be exothermic, favoring the formation of the alkenyl succinic anhydride at lower temperatures from a thermodynamic standpoint. However, the kinetic barrier necessitates the use of high temperatures to achieve a practical reaction rate.

Table 3: Kinetic Parameters for the Ene Reaction of Maleic Anhydride with Various Alkenes

AlkeneTemperature Range (°C)Activation Energy (Ea) / Activation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/mol·K)Reference
High-Oleic Sunflower Oil Esters185-22577.2 ± 3.3- researchgate.net
Hex-1-ene to Dodec-1-ene125-224-- rsc.org
Vinylidene Alkenes160-19048 to 120-53 to -229 surrey.ac.uk

Chemical Reactivity and Derivatization of Dihydro 3 Isononenyl Furan 2,5 Dione

Ring-Opening Reactions of the Dihydrofuran-2,5-dione Moiety in Dihydro-3-(isononenyl)furan-2,5-dione

The succinic anhydride (B1165640) core of this compound is highly susceptible to nucleophilic attack, leading to the opening of the five-membered ring. This reactivity is central to its use in various applications, allowing for the introduction of new functional groups and the formation of derivatives with tailored properties.

Nucleophilic Addition to the Anhydride System of this compound

The two carbonyl groups in the anhydride moiety activate the system for nucleophilic addition. A variety of nucleophiles can react, with nitrogen-based nucleophiles showing particularly high reactivity. The reaction typically proceeds via the opening of the anhydride ring to form an intermediate which can then exist as a dicarboxylic acid derivative.

Amines, including primary and secondary amines, react readily with the anhydride to form an amide and a carboxylic acid. clockss.org For instance, reactions with alkylene polyamines are a common derivatization method. google.com The reaction with an amine like triethylene tetramine (B166960) (TETA) results in the formation of succinimide (B58015) derivatives, which are widely used as dispersant additives in lubricating oils. google.comgoogleapis.com The reactivity towards amines is generally higher than towards oxygen-based nucleophiles like alcohols or water. clockss.org Reaction with isopropanolamine is also a documented derivatization pathway. epa.gov

NucleophileGeneral ProductReference
Primary/Secondary Amines (e.g., Benzylamine, Ethanolamine)Amide-Carboxylic Acid clockss.org
Alkylene Polyamines (e.g., Triethylene tetramine)Succinimide Derivatives (Dispersants) google.comgoogleapis.com
IsopropanolamineAmide-Carboxylic Acid Reaction Product epa.gov

Hydrolysis and Alcoholysis Pathways of this compound

Hydrolysis represents a fundamental ring-opening reaction for succinic anhydrides. wikipedia.org In the presence of water, this compound undergoes hydrolytic cleavage to yield the corresponding dicarboxylic acid, isononenyl succinic acid. rsc.orgresearchgate.net This reaction transforms the hydrophobic anhydride into a more hydrophilic diacid, a property leveraged in applications such as the surface functionalization of nanoparticles to enhance water dispersibility. rsc.org The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the opening of the C-O-C bridge. nih.gov

Alcoholysis follows a similar pathway, where an alcohol (ROH) acts as the nucleophile. This reaction results in the formation of a monoester of the dicarboxylic acid. wikipedia.org The use of polyvalent alcohols, such as glycerol (B35011) or pentaerythritol, can lead to the formation of ester-linked networks and polymers, which are valuable as additives in industrial fluids. google.com

Functional Group Transformations of the Isononenyl Substituent in this compound

The isononenyl group, a C9 branched alkyl chain, provides a second site for chemical modification, distinct from the anhydride ring. These transformations typically involve reactions characteristic of alkanes or any residual alkenic bonds from its synthesis.

Oxidation and Reduction Chemistry of the Alkyl Chain in this compound

The synthesis of alkenyl succinic anhydrides often involves the "ene reaction" between an olefin (like isononene) and maleic anhydride. wikipedia.org This can leave a carbon-carbon double bond within the alkyl substituent. The presence of this unsaturation allows for specific oxidation and reduction reactions.

Reduction: The double bond in the isononenyl chain can be hydrogenated using standard catalytic hydrogenation methods (e.g., H₂/Pd, Pt, or Ni). This reaction would convert the alkenyl succinic anhydride into a fully saturated alkyl succinic anhydride, altering its physical properties and oxidative stability.

Oxidation: While specific research on the oxidation of the isononenyl chain is limited, general alkene oxidation reactions are applicable. These could include epoxidation (using peroxy acids), ozonolysis (cleavage of the double bond), or dihydroxylation. Such transformations would introduce oxygen-containing functional groups onto the alkyl chain, further increasing the molecule's functionality.

Halogenation and Radical Reactions of the Isononenyl Group in this compound

The saturated portions of the isononenyl substituent behave as a typical alkane and are susceptible to free-radical halogenation. libretexts.orgsavemyexams.com This type of reaction allows for the substitution of a hydrogen atom on the alkyl chain with a halogen, such as chlorine or bromine. savemyexams.com The reaction is typically initiated by ultraviolet (UV) light or a radical initiator. wikipedia.orgyoutube.com

The mechanism proceeds through three main stages:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl₂) by UV energy to form two halogen radicals. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the isononenyl chain to form a carbon-centered radical and HX. This alkyl radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain. libretexts.orgwikipedia.org

Termination: The reaction ceases when radicals combine with each other. wikipedia.org

The regioselectivity of the reaction is dependent on the stability of the intermediate alkyl radical, with a general preference of tertiary > secondary > primary hydrogens. youtube.com Bromination is known to be more selective than chlorination. youtube.comyoutube.com

HalogenConditionsSelectivityReference
Chlorine (Cl₂)UV light or HeatLess selective; reacts with primary, secondary, and tertiary C-H bonds. wikipedia.orgyoutube.com
Bromine (Br₂)UV light or HeatHighly selective for the most substituted C-H bond (tertiary > secondary). youtube.comyoutube.com

Polymerization Reactions Involving this compound

This compound and its derivatives can be involved in polymerization reactions, acting as monomers or chain-extending agents. The reactivity of the anhydride ring is key to these processes.

One significant route is the alternating ring-opening copolymerization (ROCOP) of the succinic anhydride moiety with epoxides. rsc.org This reaction, which can be catalyzed by various systems, yields polyesters. The anhydride ring opens and incorporates into the polymer backbone, alternating with the opened epoxide unit. This method allows for the synthesis of well-defined polyester (B1180765) materials. rsc.org

Furthermore, derivatization of the anhydride, for example through reaction with polyamines or polyols, is a form of polymerization used to create additives for lubricating oils. google.comgoogleapis.com In these reactions, the anhydride acts as a difunctional building block that links polyolefin chains (via its isononenyl group) with polar head groups derived from the polyamine or polyol, resulting in polymeric dispersant structures. google.com While the furanone ring itself can be part of a polymerizable monomer, studies on related structures show that the anhydride ring can remain intact during certain free-radical polymerizations of other functional groups attached to the molecule. nih.govresearchgate.net

Polymerization TypeReactantsResulting PolymerReference
Ring-Opening Copolymerization (ROCOP)Anhydride + EpoxidesAlternating Polyester rsc.org
Condensation PolymerizationAnhydride Derivative + PolyaminesPoly(amide-imide)s / Succinimides google.comgoogleapis.com
Condensation PolymerizationAnhydride Derivative + PolyolsPolyesters google.com

Copolymerization Strategies Utilizing this compound Monomers

While specific studies on the copolymerization of this compound are not extensively documented in publicly available literature, the reactivity of similar alkenyl succinic anhydrides (ASAs) and maleic anhydride (MA) provides a strong basis for predicting its copolymerization behavior. The presence of the anhydride group and the alkenyl chain allows for its incorporation into various polymer backbones through several copolymerization strategies.

Free Radical Copolymerization:

Studies on related systems, such as the copolymerization of maleic anhydride with other monomers, have shown that the anhydride group can significantly influence the copolymerization behavior, often leading to alternating or nearly alternating copolymers due to the formation of charge-transfer complexes between the electron-accepting anhydride and electron-donating comonomers.

Controlled/Living Radical Polymerization:

Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could potentially be employed to synthesize well-defined copolymers containing this compound units. These methods offer precise control over molecular weight, polydispersity, and polymer architecture. For instance, a related monomer, dihydro-5-hydroxyl furan-2-one (2H-HBO), has been successfully polymerized using RAFT, yielding polymers with low polydispersity. nih.govresearchgate.net This suggests that with appropriate chain transfer agents and reaction conditions, controlled polymerization of this compound is feasible.

A hypothetical copolymerization of this compound with methyl methacrylate (B99206) (MMA) via RAFT is presented in the table below, based on typical conditions for such reactions.

Parameter Hypothetical Condition Rationale/Reference
Monomers This compound, Methyl Methacrylate (MMA)Common comonomer for functionalization.
Polymerization Technique Reversible Addition-Fragmentation chain Transfer (RAFT)Provides good control over polymer architecture. nih.govresearchgate.net
Chain Transfer Agent (CTA) 2-Cyano-2-propyl dodecyl trithiocarbonateSuitable for methacrylate polymerization.
Initiator Azobisisobutyronitrile (AIBN)Common thermal initiator.
Solvent Toluene or DioxaneSolvents that can dissolve both the monomer and the resulting polymer.
Temperature 60-80 °CTypical temperature range for AIBN-initiated RAFT polymerization.
Expected Outcome A random copolymer with pendant succinic anhydride groups.The anhydride ring is expected to remain intact during polymerization. nih.govresearchgate.net

Synthesis of this compound-Derived Polymer Architectures

The bifunctional nature of this compound makes it a suitable building block for various complex polymer architectures.

Graft Copolymers:

Graft copolymers can be synthesized by "grafting onto" or "grafting from" methods. In the "grafting onto" approach, a pre-existing polymer with functional groups capable of reacting with the anhydride ring of this compound is used. For example, a polymer with hydroxyl or amine groups could be reacted with the anhydride to attach the isononenyl-containing side chains.

Alternatively, in the "grafting from" method, the isononenyl group on a this compound-containing polymer can be used to initiate the polymerization of another monomer, leading to the growth of polymer chains from the main backbone. A review of graft copolymers of maleic anhydride and its analogues highlights the versatility of this approach for modifying polymer properties. arxiv.orgarxiv.org For instance, maleic anhydride has been successfully grafted onto various polymers like polyethylene (B3416737) and polypropylene. arxiv.org

Block Copolymers:

Block copolymers containing this compound segments can be synthesized through controlled/living polymerization techniques. researchgate.net For example, a block of another monomer could be synthesized first, and then the polymerization of this compound could be initiated from the living chain end of the first block. The synthesis of block copolymers often involves sequential monomer addition in a living polymerization system. nasa.gov

The following table outlines a hypothetical synthetic approach for a diblock copolymer of polystyrene and poly(this compound).

Architecture Synthetic Strategy Key Steps & Conditions Potential Application
Diblock Copolymer Sequential controlled radical polymerization (e.g., ATRP)1. Polymerization of styrene (B11656) using an ATRP initiator. 2. Addition of this compound to the living polystyrene chains to grow the second block.Self-assembling materials, compatibilizers for polymer blends.
Graft Copolymer "Grafting onto" a hydroxyl-functionalized polymer1. Synthesis of a polymer with pendant hydroxyl groups (e.g., poly(2-hydroxyethyl methacrylate)). 2. Reaction of the hydroxyl groups with the anhydride ring of this compound.Surface modification, adhesives.

Formation of Novel Derivatives from this compound

The reactivity of the anhydride ring in this compound allows for the synthesis of a wide array of novel derivatives through reactions with various nucleophiles. These reactions typically involve the opening of the anhydride ring to form a carboxylic acid derivative.

Hydrolysis:

In the presence of water, this compound will undergo hydrolysis to form the corresponding dicarboxylic acid, isononenyl succinic acid. researchgate.netyoutube.com This reaction can be catalyzed by either acid or base. The hydrolysis of alkenyl succinic anhydrides is a well-known reaction, particularly in the context of their application in paper sizing, where the hydrolyzed form is often the active species. nih.govnih.gov

Esterification:

Reaction with alcohols leads to the formation of monoesters of isononenyl succinic acid. core.ac.ukstackexchange.com The reaction can be carried out by heating the anhydride with an excess of the alcohol, often in the presence of an acid catalyst. The use of catalysts like Al3+-montmorillonite clay has been reported for the esterification of succinic anhydride with various alcohols, showing good yields. core.ac.ukresearchgate.net For sterically hindered alcohols, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. stackexchange.com

Amidation:

The reaction of this compound with primary or secondary amines yields the corresponding amido-acid. researchgate.net This reaction is generally facile and can often be carried out at room temperature by mixing the reactants in a suitable solvent like ethyl acetate. researchgate.net Further reaction at higher temperatures or with dehydrating agents can lead to the formation of the corresponding imide. The amidation of succinic anhydride with various amines has been extensively studied and provides a reliable method for introducing the isononenyl succinate (B1194679) moiety onto amine-containing molecules. researchgate.net

The table below summarizes the conditions for the synthesis of various derivatives from a generic alkenyl succinic anhydride, which can be extrapolated to this compound.

Derivative Reactant Typical Reaction Conditions Product Reference
Dicarboxylic Acid WaterHeating in the presence of acid or base catalyst.Isononenyl succinic acid researchgate.net
Monoester Alcohol (e.g., p-cresol)Heating with an excess of alcohol, optionally with an acid catalyst (e.g., Al3+-montmorillonite).Isononenyl succinic acid monoester core.ac.ukresearchgate.net
Amido-acid Primary or Secondary Amine (e.g., 2-aminothiazole)Mixing in a polar organic solvent (e.g., acetone, dioxane) at room temperature or with gentle heating.N-substituted isononenyl succinamic acid researchgate.net
Ester-amide DiethanolamineReaction at 175-185 °C for 30-35 minutes.Complex mixture of ester-amides google.com

Spectroscopic and Structural Characterization Methodologies for Dihydro 3 Isononenyl Furan 2,5 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihydro-3-(isononenyl)furan-2,5-dione

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) in Structural Elucidation of this compound

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between the protons on the furan (B31954) ring and adjacent protons on the isononenyl side chain. It helps in tracing the proton-proton networks throughout the alkyl chain. youtube.comyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹J coupling). sdsu.edu This is crucial for assigning the ¹³C signals based on their corresponding, and often more easily assigned, proton signals. For instance, the protons of the methyl, methylene, and methine groups in the isononenyl chain would show direct correlations to their respective carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons over two or three bonds (²J and ³J). sdsu.edu This is particularly valuable for identifying quaternary carbons and for connecting different spin systems separated by heteroatoms or quaternary carbons. In the case of this compound, HMBC would be instrumental in confirming the connection of the isononenyl group to the furan-2,5-dione ring by showing correlations from the protons on the carbon adjacent to the ring to the carbonyl carbons of the anhydride (B1165640). youtube.com It can also help to piece together the fragments of the isononenyl chain. youtube.com

A hypothetical table of expected NMR data is presented below. Actual chemical shifts would need to be determined experimentally.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Carbonyl (C=O)-~170-180Protons on adjacent ring carbons, protons on first carbon of isononenyl chain
Ring CH~2.5-3.5~35-45Carbonyl carbons, other ring carbons, carbons in the isononenyl chain
Ring CH₂~2.5-3.5~30-40Carbonyl carbons, other ring carbons, carbons in the isononenyl chain
Isononenyl CH₃~0.8-1.0~10-20Adjacent CH and CH₂ carbons
Isononenyl CH₂~1.2-1.6~20-40Adjacent CH, CH₂, and CH₃ carbons
Isononenyl CH~1.5-2.0~25-45Adjacent CH₂ and CH₃ carbons

Quantitative NMR for Purity and Reaction Monitoring of this compound

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of this compound can be determined. This technique is highly accurate and precise.

Furthermore, ¹H NMR spectroscopy is an effective tool for monitoring the progress of the reaction that synthesizes this compound. By observing the disappearance of the signals corresponding to the starting materials (e.g., maleic anhydride and the isononene) and the appearance and growth of the signals corresponding to the product, the reaction kinetics and conversion can be readily assessed.

Vibrational Spectroscopy (IR, Raman) for this compound

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Analysis of Carbonyl Stretching Frequencies in this compound

A key feature in the IR spectrum of an acid anhydride is the presence of two distinct carbonyl (C=O) stretching bands. stackexchange.comwyzant.com This arises from the symmetric and asymmetric stretching modes of the two carbonyl groups. stackexchange.com For saturated cyclic anhydrides like this compound (a derivative of succinic anhydride), these bands are typically observed in the following regions:

Asymmetric C=O stretch: 1870–1845 cm⁻¹

Symmetric C=O stretch: 1800–1775 cm⁻¹ spectroscopyonline.com

In cyclic anhydrides, the lower-wavenumber (symmetric) stretch is generally more intense than the higher-wavenumber (asymmetric) stretch. spectroscopyonline.comlibretexts.org The presence of these two strong absorptions at relatively high wavenumbers is a strong indicator of the anhydride functional group. spectroscopyonline.com

Vibrational Mode Typical Wavenumber Range (cm⁻¹) for Saturated Cyclic Anhydrides
Asymmetric C=O Stretch1870–1845 spectroscopyonline.com
Symmetric C=O Stretch1800–1775 spectroscopyonline.com

Fingerprint Region Analysis for Functional Group Identification in this compound

The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region. While complex, it contains a wealth of information about the molecule's structure. For this compound, key absorptions in this region would include:

C-O-C stretching: Cyclic anhydrides exhibit a strong band due to the C-O-C stretching vibration in the range of 1300-1175 cm⁻¹. spcmc.ac.in Another band can also be observed between 950-910 cm⁻¹. spcmc.ac.in

C-H bending: Vibrations corresponding to the bending of the C-H bonds in the isononenyl chain (for CH₂ and CH₃ groups) would be expected around 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹.

C-C stretching: Various C-C stretching vibrations of the alkyl chain and the furan ring will also appear in this region.

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₃H₂₀O₃), the expected exact mass would be approximately 224.1412 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.

Electron ionization (EI) is a common technique that would likely lead to the fragmentation of the molecule. Key fragmentation pathways for alkyl-substituted succinic anhydrides could include:

Loss of the alkyl chain: Cleavage of the bond between the furan ring and the isononenyl group.

Decarboxylation: Loss of CO₂ or CO from the anhydride ring.

Fragmentation of the isononenyl chain: Cleavage at various points along the alkyl chain, leading to a series of fragment ions separated by 14 Da (CH₂).

High-Resolution Mass Spectrometry (HRMS) in this compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the characterization of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion, which allows for the determination of its elemental formula with a high degree of confidence. This capability is crucial for distinguishing between isomers and confirming the identity of the compound in complex mixtures.

The molecular formula for this compound is C13H20O3. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated value serves as a reference for comparison with the experimentally determined mass from an HRMS analysis.

Table 1: Theoretical HRMS Data for this compound

PropertyValue
Molecular FormulaC13H20O3
Theoretical Exact Mass224.14124 g/mol
Monoisotopic Mass224.14124 Da

Note: This table represents theoretical data. Experimental values from HRMS analysis would be expected to be very close to these figures, typically within a few parts per million (ppm).

Fragmentation Pattern Analysis of this compound

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for analyzing the structure of this compound through the study of its fragmentation patterns. rsc.org When the molecule is ionized in the mass spectrometer, typically through electron ionization (EI), it forms a molecular ion which then breaks down into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure.

The fragmentation of this compound is expected to occur at specific points in the molecule, primarily involving the succinic anhydride ring and the isononenyl side chain. Common fragmentation pathways for alkenyl succinic anhydrides include cleavage of the side chain and fragmentation of the anhydride ring.

Expected Fragmentation Pathways:

Loss of the isononenyl side chain: Cleavage of the bond connecting the alkyl chain to the furan-2,5-dione ring can result in a fragment corresponding to the succinic anhydride moiety.

Cleavage within the isononenyl chain: The branched nature of the isononenyl group can lead to a series of fragment ions resulting from the loss of smaller alkyl radicals.

Fragmentation of the furan-2,5-dione ring: The anhydride ring itself can undergo fragmentation, leading to the loss of carbon monoxide (CO) or carbon dioxide (CO2).

Table 2: Plausible Mass-to-Charge Ratios (m/z) of Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment IdentityFragmentation Pathway
224[M]+• (Molecular Ion)Ionization of the parent molecule
125[C9H17]+Loss of the succinic anhydride moiety
99[C4H3O3]+Loss of the isononenyl side chain
71[C4H7O]+Fragmentation of the anhydride ring
55[C4H7]+Fragmentation of the isononenyl chain

Note: This table presents plausible fragment ions based on the general fragmentation patterns of similar molecules. The relative abundance of these ions would depend on the specific ionization conditions.

X-ray Crystallography and Diffraction Studies on this compound (if applicable)

As of the current literature survey, there are no publicly available X-ray crystallography or diffraction studies for this compound. This is likely because this compound is typically an oily or waxy mixture of isomers, which makes the growth of single crystals suitable for X-ray diffraction analysis challenging. Such studies are more common for highly pure, solid compounds that can be readily crystallized.

Theoretical and Computational Studies on Dihydro 3 Isononenyl Furan 2,5 Dione

Quantum Chemical Calculations for Dihydro-3-(isononenyl)furan-2,5-dione

Quantum chemical calculations are instrumental in predicting the molecular properties of compounds like this compound, offering insights that complement experimental data.

The electronic structure of this compound is primarily defined by the succinic anhydride (B1165640) head group and the long, branched isononenyl alkyl chain. The furan-2,5-dione ring contains two electrophilic carbonyl carbons and a ring oxygen atom with lone pairs of electrons.

Computational studies on similar structures, such as hexenyl succinic anhydride and octenyl succinic anhydride, using Density Functional Theory (DFT) have been performed. ppor.az These studies reveal that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. For alkenyl succinic anhydrides, the HOMO is typically located along the C=C double bond of the alkenyl chain, while the LUMO is centered on the electron-withdrawing carbonyl groups of the anhydride ring. surrey.ac.uk

Table 1: Predicted Quantum Chemical Parameters for Alkenyl Succinic Anhydrides (Based on data for analogous compounds)

Parameter Predicted Value Range Significance
HOMO-LUMO Gap (ΔE) 6.2 - 6.3 eV High stability, moderate reactivity ppor.az
Chemical Hardness (η) ~3.1 eV Low hardness indicates high reactivity ppor.az
Chemical Softness (S) ~0.16 eV⁻¹ High softness indicates high reactivity ppor.az

The three-dimensional structure of this compound is characterized by a nearly planar, but slightly puckered, five-membered dihydrofuran-2,5-dione ring. surrey.ac.uk The isononenyl chain, with its multiple single bonds, possesses significant conformational flexibility.

Conformational analysis aims to identify the various spatial arrangements (conformers) of the molecule and their relative energies. Due to the flexible nature of the isononenyl group, a multitude of low-energy conformers are expected to exist in equilibrium. The global energy minimum would correspond to the most stable conformation, which likely minimizes steric hindrance between the alkyl chain and the succinic anhydride ring. The specific branching of the "iso-" nonenyl group will further influence the preferred conformations. Computational methods like DFT are essential for mapping the potential energy surface and identifying these stable conformers.

Computational chemistry can accurately predict spectroscopic data, which is invaluable for structural elucidation.

Infrared (IR) Spectroscopy: The most prominent features in the predicted IR spectrum of this compound are the characteristic vibrational modes of the cyclic anhydride group. Anhydrides typically show two C=O stretching bands due to symmetric and asymmetric vibrations. For succinic anhydride, these are observed experimentally and computationally. researchgate.net The long alkyl chain will primarily contribute C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts can be predicted with good accuracy using DFT calculations. The protons and carbons on the succinic anhydride ring are expected in specific regions, influenced by the deshielding effect of the adjacent carbonyl groups. The chemical shifts of the isononenyl chain would be typical for an aliphatic hydrocarbon, with variations depending on the proximity to the anhydride ring and the position of the double bond.

Table 2: Predicted Spectroscopic Data for this compound (Based on data for succinic anhydride and other alkenyl succinic anhydrides)

Spectroscopy Feature Predicted Range/Value Reference
IR Asymmetric C=O Stretch 1850 - 1870 cm⁻¹ reddit.com
Symmetric C=O Stretch 1770 - 1790 cm⁻¹ reddit.com
C-H Stretch (Alkyl) 2850 - 3000 cm⁻¹ researchgate.net
¹H NMR CH₂ (ring) 2.8 - 3.2 ppm chemicalbook.com
CH (ring) 3.3 - 3.7 ppm researchgate.net
CH, CH₂, CH₃ (chain) 0.8 - 2.5 ppm researchgate.net
¹³C NMR C=O (carbonyl) 170 - 175 ppm researchgate.net
CH₂ (ring) 28 - 30 ppm researchgate.net
CH (ring) 38 - 42 ppm researchgate.net
C atoms (chain) 14 - 40 ppm (sp³) researchgate.net

Reaction Mechanism Elucidation for this compound Synthesis and Transformations

Computational modeling is a powerful tool for investigating the reaction pathways, transition states, and energetics of chemical reactions involving this compound.

The primary industrial synthesis of alkenyl succinic anhydrides is the "ene" reaction between an alkene (in this case, isononene) and maleic anhydride. wikipedia.org This reaction is thermally driven and involves the formation of a new C-C bond and a proton transfer.

Computational studies have extensively modeled this reaction. surrey.ac.ukresearchgate.netrsc.org The mechanism is widely accepted to be a concerted, pericyclic process that proceeds through a single transition state. rsc.org Calculations using methods like Hartree-Fock and DFT have been employed to analyze the geometry and energy of this transition state. surrey.ac.ukresearchgate.net

Key findings from these computational analyses include:

The reaction favors an exo transition state geometry, which leads to the observed trans configuration in the product. rsc.org

The calculated Gibbs activation energy for the uncatalyzed ene reaction between maleic anhydride and model alkenes at elevated temperatures (e.g., 150 °C) is significant, in the range of 36-37 kcal/mol, which explains the need for high reaction temperatures. researchgate.net

Table 3: Calculated Activation Energies for Ene Reactions with Maleic Anhydride (Data from computational studies on model systems)

Reactant System Computational Method Calculated Gibbs Activation Energy (kcal/mol) Reference
Maleic Anhydride + Model PIB DFT 36.6 researchgate.net

Due to the high temperatures required for the thermal ene synthesis, there is significant interest in catalysis to improve reaction efficiency and reduce side reactions. Lewis acids are known to catalyze the ene reaction by coordinating to the carbonyl oxygen of maleic anhydride, making it a more potent electrophile (enophile). figshare.com

Computational screening of various Lewis acid catalysts has been performed to predict their effectiveness. figshare.com DFT calculations are used to model the entire catalytic cycle, including:

Coordination of the Lewis acid to maleic anhydride.

The ene reaction with the alkene through a modified transition state.

Desorption of the product and regeneration of the catalyst.

Studies have shown that Lewis acids like aluminum chloride (AlCl₃) can significantly lower the activation energy barrier for the ene reaction. researchgate.netfigshare.com Computational models help in developing relationships between the catalyst's properties (e.g., binding energy) and its catalytic activity, accelerating the discovery of more efficient catalysts for the synthesis of this compound and related compounds. figshare.com

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into their structural dynamics, conformational changes, and intermolecular interactions. For this compound, a type of alkenyl succinic anhydride (ASA), MD simulations can elucidate its behavior in various environments, such as in solution or at interfaces, which is crucial for understanding its function in applications like paper sizing and as a surfactant intermediate.

Theoretical studies often employ Density Functional Theory (DFT) to optimize the molecular geometry and analyze the quantum-chemical properties of ASAs. Such calculations for related compounds like hexenyl and octenyl succinic anhydrides have indicated high stability and significant electrophilic characteristics, suggesting high reactivity. ppor.az

MD simulations build upon this by modeling the dynamic behavior of these molecules. A typical MD simulation of a this compound system involves placing the molecule(s) in a simulation box, often with a solvent like water or in a mixture representing an industrial application, and then solving Newton's equations of motion for every atom in the system.

Force Fields and Simulation Parameters

The accuracy of MD simulations is highly dependent on the force field used, which is a set of potential energy functions and parameters that describe the interactions between atoms. For organic molecules like this compound, the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) force field is a suitable choice. biomolmd.orgmdpi.com The COMPASS force field is an ab initio force field, meaning its parameters are derived from quantum mechanics calculations, and it has been validated for predicting thermophysical properties of a broad range of organic molecules in condensed phases. biomolmd.orgdtic.milresearchgate.net

A hypothetical MD simulation setup for analyzing the conformational dynamics of this compound in a water box is detailed in the table below.

ParameterValue/DescriptionRationale/Significance
Simulation SoftwareLAMMPS or GROMACSWidely used, efficient, and compatible with the COMPASS force field.
Force FieldCOMPASSAccurate for organic molecules and condensed-phase properties. biomolmd.orgmdpi.com
System Composition1 this compound molecule in a 50Å x 50Å x 50Å box of waterTo study the behavior and hydration of a single molecule in an aqueous environment.
EnsembleNPT (Isothermal-Isobaric)Maintains constant Number of particles (N), Pressure (P), and Temperature (T), mimicking laboratory conditions.
Temperature298 K (25 °C)Standard ambient temperature for studying molecular behavior.
Pressure1 atmStandard atmospheric pressure.
Time Step1 femtosecond (fs)A standard time step for simulations with flexible bonds to ensure numerical stability.
Simulation Duration100 nanoseconds (ns)Sufficient time to observe conformational sampling and interactions with the solvent.
Boundary ConditionsPeriodic Boundary Conditions (PBC)Simulates a continuous system and avoids edge effects from the simulation box.

Analysis of Simulation Trajectories

The output of an MD simulation is a trajectory file containing the positions and velocities of all atoms over time. Analysis of this trajectory can reveal key information. For instance, in related molecules like succinonitrile, MD simulations have been used to study the population and lifetimes of gauche and trans conformers, revealing that gauche conformations are predominantly adopted. nih.gov For this compound, similar analyses could be performed on the dihedral angles of the flexible isononenyl chain to understand its preferred shapes. Other analyses include calculating the radial distribution function to understand the hydration shell around the hydrophilic anhydride head and the hydrophobic tail, and computing the mean square displacement to determine the molecule's diffusion coefficient.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. For derivatives of this compound, SAR provides a framework for understanding how modifications to the molecule's structure, particularly the alkenyl side chain, affect its performance in various applications. The primary activities of interest for these compounds are their surface activity and their efficiency as sizing agents in papermaking.

The fundamental principle of SAR is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. For ASAs, key structural features include the length, branching, and position of the double bond in the alkenyl side chain.

Key SAR Findings for Alkenyl Succinic Anhydride Derivatives

Research on various ASA derivatives has established several qualitative and quantitative relationships between structure and activity.

Influence of Hydrophobic Chain Length: A direct correlation exists between the length of the hydrophobic alkyl or alkenyl chain and the surface activity of ASA derivatives. In studies where ASAs were reacted with gelatin hydrolysate to form surfactants, it was found that the surface activities of the resulting derivatives increased with an increase in the length of the hydrophobic unit. researchgate.net Longer chains lead to a more pronounced hydrophobic character, which enhances the molecule's ability to reduce surface tension at an oil-water or air-water interface.

Impact of Chain Symmetry: The geometry of the alkene used in the synthesis of ASA has a significant impact on its efficiency as a sizing agent. A notable study found a 600% improvement in sizing efficiency when using ASAs based on symmetrical internal alkenes (e.g., docos-11-ene) compared to those derived from terminal α-olefins. wikipedia.org This suggests that the specific architecture of the hydrophobic tail plays a critical role in its orientation and interaction with surfaces like cellulose (B213188) fibers.

Effect of Branching: The isononenyl group in this compound is a branched C9 chain. Branching in the alkenyl side chain generally affects the packing of the molecules at interfaces. Compared to a linear nonenyl chain, an isononenyl chain may disrupt ordered packing, which can influence properties like the stability of emulsions or the uniformity of surface coatings.

The table below summarizes the established structure-activity relationships for derivatives in the Dihydro-3-(alkenyl)furan-2,5-dione class.

Structural FeatureModificationEffect on Activity (e.g., Surface Activity, Sizing Efficiency)Reference
Alkenyl Chain LengthIncrease (e.g., from C12 to C18)Increases surface activity and hydrophobicity. researchgate.net
Alkenyl Chain LengthDecrease (e.g., from C18 to C12)Decreases surface activity. researchgate.net
Alkene IsomerismUse of symmetrical internal alkene vs. terminal alkeneDramatically improves sizing efficiency. wikipedia.org
Chain BranchingBranched (e.g., Isononenyl) vs. LinearAffects molecular packing, potentially reducing the formation of highly ordered films but influencing emulsion stability.N/A
Anhydride RingHydrolysis to dicarboxylic acidLoss of reactivity towards hydroxyl groups (e.g., on cellulose), but the resulting carboxylate salt can still function as a surfactant. nih.gov

These SAR insights are invaluable for designing new Dihydro-3-(alkenyl)furan-2,5-dione derivatives with tailored properties for specific applications, whether it be for enhanced emulsification, superior surface tension reduction, or more efficient and durable hydrophobization of materials.

Applications of Dihydro 3 Isononenyl Furan 2,5 Dione in Materials Science and Industrial Processes

Dihydro-3-(isononenyl)furan-2,5-dione as a Component in Polymer Synthesis

The incorporation of this compound into polymer structures can significantly alter their physical and chemical properties. The reactive anhydride (B1165640) group can participate in various polymerization and grafting reactions, while the isononenyl chain introduces hydrophobicity and flexibility. wikipedia.orggoogle.com

The introduction of this compound into a polymer backbone can impart a range of desirable characteristics. The hydrophobic isononenyl group can decrease the water absorption of the resulting polymer, which is particularly beneficial for applications requiring moisture resistance. mdpi.comusda.gov For instance, the modification of water-soluble polymers like polysaccharides with ASAs has been shown to reduce their affinity for water. mdpi.comusda.gov This modification can enhance the compatibility of dissimilar polymers and act as an emulsifier in polymer blends. mdpi.com

The length and branching of the alkenyl side-chain in ASAs influence the properties of the final polymer. Generally, a longer side-chain, such as the isononenyl group, can lead to increased flexibility and a lower glass transition temperature in the modified polymer. researchgate.net However, this may also result in a decrease in tensile strength due to a lower cross-linking density. researchgate.net

Table 1: Effects of Alkenyl Succinic Anhydride (ASA) Incorporation on Polymer Properties

PropertyEffect of ASA IncorporationReference
Water AbsorptionDecreased mdpi.com
FlexibilityIncreased researchgate.net
Tensile StrengthPotentially Decreased researchgate.net
EmulsificationImproved mdpi.com

This compound can serve as a monomer or a co-monomer in the synthesis of novel polymeric materials. Its anhydride functionality allows it to react with a variety of other monomers, such as vinyl compounds, to form new polymers. google.com For example, ASAs can be polymerized with other vinyl monomers in the presence of a free-radical initiator to create polymers with pendant succinic anhydride groups. google.com These resulting polymers can then be further reacted or cross-linked to form materials with tailored properties.

One significant application is in the creation of polymer-drug conjugates, where the anhydride group of a polymer like poly(styrene-alt-maleic anhydride) can be reacted with drugs containing amine, hydroxyl, or thiol groups. researchgate.net This suggests a potential for this compound to be used in similar biomedical applications.

Role of this compound as an Additive in Lubricant Formulations

Alkenyl succinic anhydrides are established additives in lubricant formulations, where they function primarily as dispersants and corrosion inhibitors. wikipedia.orgcore.ac.uk The isononenyl derivative, with its specific chain length and structure, contributes to these performance characteristics.

In lubricating oils, this compound and its derivatives act as ashless dispersants. google.com During engine operation, especially under stop-and-go driving conditions, oil-insoluble oxidation products can form and deposit on engine parts, leading to reduced efficiency. google.com The polar anhydride head of the ASA molecule has an affinity for these sludge and varnish precursors, while the long, oil-soluble isononenyl tail keeps them suspended in the oil, preventing their agglomeration and deposition on metal surfaces. google.com

Furthermore, ASAs can function as corrosion inhibitors in lubricating oils and metalworking fluids. wikipedia.orgcnzmpc.com They form a protective film on metal surfaces, shielding them from corrosive agents present in the lubricant or the operating environment.

Research into next-generation lubricants focuses on improving fuel economy, extending drain intervals, and meeting more stringent environmental regulations. Derivatives of this compound, such as succinimides formed by reacting the anhydride with polyamines, are key components in advanced lubricant formulations. google.com These derivatives exhibit enhanced dispersancy and thermal stability.

The molecular structure of the alkenyl group in ASAs plays a crucial role in the performance of these additives. By optimizing the structure of the isononenyl group, it is possible to fine-tune the solubility, dispersancy, and corrosion-inhibiting properties of the resulting lubricant additives.

Table 2: Functions of this compound in Lubricants

FunctionMechanismReference
DispersancyPolar head attracts insolubles, non-polar tail ensures oil solubility google.com
Corrosion InhibitionForms a protective film on metal surfaces cnzmpc.com

Potential Applications of this compound in Functional Coatings and Resins

The unique chemical nature of this compound makes it a valuable component in the formulation of functional coatings and resins, particularly in imparting hydrophobicity and as a curing agent for epoxy systems. wikipedia.orgbroadview-tech.com

Alkenyl succinic anhydrides are widely used as sizing agents in the paper industry to provide water repellency. wikipedia.orggoogle.com This principle can be extended to other functional coatings where a hydrophobic surface is desired. The anhydride group can react with hydroxyl groups on a substrate, such as cellulose (B213188) fibers in paper or pigments in a coating, covalently bonding the molecule to the surface. wikipedia.org The hydrophobic isononenyl tail then orients away from the surface, creating a water-repellent layer. google.com

In the realm of resins, this compound can act as a curing agent or hardener for epoxy resins. google.combroadview-tech.com The anhydride ring opens upon reaction with the epoxy groups, leading to the formation of a cross-linked polymer network. broadview-tech.com The incorporation of the flexible isononenyl chain can improve the toughness and flexibility of the cured epoxy resin compared to resins cured with more rigid anhydride hardeners. google.com This makes it suitable for applications such as flexible adhesives and specialty coatings. broadview-tech.com

Table 3: Potential Applications in Coatings and Resins

Application AreaFunction of this compoundReference
Functional CoatingsHydrophobizing agent wikipedia.orggoogle.com
Epoxy ResinsCuring agent/Hardener, Flexibility enhancer google.combroadview-tech.com

Exploration of this compound in Non-Polymeric Material Systems

This compound, also known by synonyms such as isononyl succinic anhydride, belongs to the class of alkenyl succinic anhydrides (ASAs). Its molecular structure, featuring a polar anhydride ring and a nonpolar, long-chain isononenyl group, imparts amphiphilic properties that are key to its functionality in various non-polymeric systems.

As a Corrosion Inhibitor

The primary function of this compound as a corrosion inhibitor stems from its ability to form a protective film on metal surfaces. The polar anhydride headgroup adsorbs onto the metal, while the hydrophobic isononenyl tail forms a barrier that repels water and other corrosive agents. This mechanism is effective in a range of environments, from acidic solutions to fuel systems.

Research into the efficacy of alkenyl succinic anhydrides as corrosion inhibitors has demonstrated their ability to significantly reduce the corrosion rates of various metals. While specific data for the isononenyl derivative is not extensively published in open literature, the general performance of ASAs provides a strong indication of its capabilities. For instance, studies on similar long-chain succinic anhydrides show a marked decrease in corrosion current density, indicating the formation of a protective layer.

The concentration of the inhibitor is a critical factor in its effectiveness. Patent literature suggests that for applications in oxygenated fuels, concentrations can range from as low as 15 to 200 parts per million (ppm). researchgate.net In other industrial applications, such as in benzene (B151609) distillation units to protect metal surfaces from acidic corrosive media, the concentration may range from 1 to 500 ppm. nih.gov

Table 1: General Performance Characteristics of Alkenyl Succinic Anhydrides as Corrosion Inhibitors

PropertyObservationSource
Mechanism Forms a protective, hydrophobic film on metal surfaces.General Knowledge
Effective Concentration in Fuels 15 - 200 ppm researchgate.net
Effective Concentration in Industrial Units 1 - 500 ppm nih.gov
Inhibition Efficiency Generally high, dependent on concentration and system conditions. researchgate.net

Note: This table represents general data for alkenyl succinic anhydrides as specific quantitative data for this compound was not available in the public domain.

In Lubricant and Fuel Additive Formulations

In the realm of lubricants and fuels, this compound and its derivatives serve multiple functions. The U.S. Environmental Protection Agency (EPA) lists "Lubricants and lubricant additives" and "Fuels and fuel additives" as industrial uses for the closely related tetrapropenyl succinic anhydride. nih.gov

When used in lubricating oils, these additives can act as dispersants, helping to keep soot and other contaminants suspended in the oil, thus preventing their deposition on engine parts. This dispersant action is crucial for maintaining engine cleanliness and performance. researchgate.net The typical concentration in lubricating oils can range from 0.05% to 25% by weight, depending on the specific application and desired performance level. google.com

In fuel, beyond corrosion inhibition, derivatives of this compound can also function as detergents, preventing the buildup of deposits in fuel injectors and intake valves. This ensures optimal fuel atomization and combustion, leading to improved fuel economy and reduced emissions.

Table 2: Application of Alkenyl Succinic Anhydrides in Lubricants and Fuels

ApplicationFunctionTypical ConcentrationSource
Lubricating Oils Dispersant, Detergent0.05% - 25% by weight google.com
Fuels Corrosion Inhibitor, Detergent15 - 200 ppm researchgate.net

Note: This table represents general data for alkenyl succinic anhydrides as specific quantitative data for this compound was not available in the public domain.

In Metalworking Fluids

Metalworking fluids are essential for cooling and lubricating in machining operations. Alkenyl succinic anhydrides can be incorporated into these formulations to provide corrosion protection for the workpiece and the machine tool. Their emulsifying properties can also be beneficial in water-based metalworking fluids. While specific research on this compound in this application is limited in public literature, the known functions of similar molecules suggest its potential utility.

As a Chemical Intermediate

The reactivity of the anhydride ring in this compound makes it a valuable intermediate for the synthesis of other functional molecules in non-polymeric systems. The anhydride can readily react with nucleophiles such as alcohols and amines to form esters and amides, respectively. researchgate.netwikipedia.orgsigmaaldrich.com

The reaction with an alcohol yields a monoester, which possesses both a carboxylic acid group and an ester group. The reaction with a primary or secondary amine results in the formation of an amide and a carboxylic acid. These reactions open pathways to a wide array of derivatives with tailored properties for various applications. For example, the resulting succinamic acids (from reaction with amines) or monoesters can have enhanced surface activity or other desirable characteristics for use in formulations. Under harsher conditions, the reaction with a primary amine can proceed further to form a succinimide (B58015). chemicalbook.com

Table 3: Key Reactions of this compound as an Intermediate

ReactantProductFunctional Groups Formed
Alcohol MonoesterEster, Carboxylic Acid
Primary/Secondary Amine Succinamic AcidAmide, Carboxylic Acid
Primary Amine (with heat) SuccinimideImide

This versatility as a chemical intermediate allows for the creation of a diverse range of non-polymeric molecules with applications spanning from surfactants and emulsifiers to specialized additives in various industrial products.

Environmental Fate and Ecotoxicity of Dihydro 3 Isononenyl Furan 2,5 Dione

Environmental Persistence and Degradation Pathways of Dihydro-3-(isononenyl)furan-2,5-dione

The persistence of this compound in the environment is largely influenced by its susceptibility to abiotic degradation processes such as photodegradation and chemical hydrolysis.

It is important to note that the environmental conditions, such as the presence of photosensitizers and the intensity of solar radiation, would significantly influence the rate and extent of photodegradation.

Chemical hydrolysis is a primary degradation pathway for Alkenyl Succinic Anhydrides. The anhydride (B1165640) ring of this compound is susceptible to rapid hydrolysis in the presence of water, leading to the formation of the corresponding dicarboxylic acid, isononenyl succinic acid. This reaction is significantly influenced by pH and temperature, with hydrolysis occurring more rapidly under alkaline conditions nih.gov. The resulting di-acid is more water-soluble than the parent anhydride tappi.org.

Oxidation is another potential degradation pathway. The isononenyl side chain, which contains a double bond, can be susceptible to oxidation . The specific oxidation products in natural systems have not been extensively studied for this particular compound.

Degradation PathwayDescriptionInfluencing FactorsPrimary Products
Chemical Hydrolysis Cleavage of the anhydride ring by reaction with water.pH, TemperatureIsononenyl succinic acid
Oxidation Reaction with oxidizing agents, potentially at the double bond of the alkenyl chain.Presence of oxidants (e.g., hydroxyl radicals)Corresponding carboxylic acids

Biodegradation Mechanisms of this compound

The biodegradability of this compound is a key factor in its environmental persistence.

Specific studies on the microbial degradation of this compound in soil and water are not available. However, the precursor molecule, maleic anhydride, and its hydrolysis product, maleic acid, are known to be biodegradable under aerobic conditions in sewage sludge, soil, and water. This suggests that the succinic anhydride portion of the molecule may be susceptible to microbial attack. The long, branched isononenyl side chain may influence the rate and extent of biodegradation. Generally, increased chain length and branching can hinder microbial degradation.

A safety data sheet for the related compound Dihydro-3-(tetrapropenyl)furan-2,5-dione provides an EC50 value for microorganisms in activated sludge, which gives an indication of its potential impact on wastewater treatment processes.

Test OrganismEndpointValueExposure TimeMethodReference
Activated SludgeEC50800 mg/L3 hOECD Test Guideline 209

There is a lack of specific research on the enzymatic biotransformations of this compound. It is plausible that esterases could play a role in the degradation of this compound, particularly if it forms ester linkages with other molecules in the environment. However, without dedicated studies, the specific enzymes and metabolic pathways involved remain unknown.

Bioaccumulation Potential of this compound in Environmental Compartments

The bioaccumulation potential of a substance indicates its likelihood of accumulating in living organisms to concentrations higher than those in the surrounding environment.

A safety data sheet for a structurally similar compound, Dihydro-3-(tetrapropenyl)furan-2,5-dione, states that the substance fulfills the criterion for being "very bioaccumulative" chemos.de. However, this claim is not substantiated with specific bioaccumulation factor (BCF) data in the provided documentation. The lipophilic nature of the long isononenyl side chain suggests a potential for partitioning into fatty tissues of organisms, which could lead to bioaccumulation. Further studies are required to quantify the bioaccumulation potential of this compound.

CompoundBioaccumulation StatementDataReference
Dihydro-3-(tetrapropenyl)furan-2,5-dioneThe substance fulfils the very bioaccumulative criterion.No specific data provided chemos.de
Dihydro-3-(tetrapropenyl)furan-2,5-dioneRemarks: Highly bioaccumulative.No specific data provided

Uptake and Distribution of this compound in Aquatic Organisms

Detailed studies on the specific uptake and distribution of this compound within the tissues and organs of aquatic organisms have not been extensively reported in available scientific literature. However, information on the bioaccumulative potential of the related compound, Dihydro-3-(tetrapropenyl)furan-2,5-dione, suggests that it is considered to be highly bioaccumulative. chemicalbook.com This indicates a tendency for the substance to be taken up by aquatic organisms from the surrounding water and to accumulate in their bodies.

The process of bioaccumulation involves the absorption of the chemical, typically through respiratory surfaces like gills and dermal contact, at a rate faster than its metabolic breakdown or excretion. The lipophilic nature of the long alkyl chain in such molecules generally correlates with a higher potential for bioaccumulation in the fatty tissues of aquatic organisms.

Transfer and Accumulation in Terrestrial Food Chains for this compound

Specific research on the transfer and accumulation of this compound through terrestrial food chains is not available in the reviewed literature. The potential for terrestrial food chain transfer would depend on its persistence in soil and its uptake by terrestrial organisms such as soil microorganisms and plants, which could then be consumed by herbivores and subsequently by carnivores. Given the bioaccumulative potential suggested by its analogue, if the compound were to enter the terrestrial environment and be taken up by primary producers, there would be a potential for it to be transferred to higher trophic levels.

Ecotoxicological Impact of this compound on Non-Target Organisms

The ecotoxicological impact of a chemical on non-target organisms is a critical aspect of its environmental risk assessment. For this compound, direct and specific data on its effects on a wide range of non-target organisms are scarce. The following sections provide information based on the analogue, Dihydro-3-(tetrapropenyl)furan-2,5-dione.

Effects on Aquatic Ecosystems (e.g., Algae, Daphnia, Fish) from this compound Exposure

Data on the aquatic toxicity of the analogue Dihydro-3-(tetrapropenyl)furan-2,5-dione indicates that it may cause long-lasting harmful effects to aquatic life. chemicalbook.comnih.gov

Toxicity to Fish: Studies on Oncorhynchus mykiss (rainbow trout) have shown a 96-hour LC50 (lethal concentration for 50% of the test population) of >100 mg/L in a static test conducted according to OECD Test Guideline 203. chemicalbook.com

Toxicity to Aquatic Invertebrates: Specific data on the effects on Daphnia for Dihydro-3-(tetrapropenyl)furan-2,5-dione were not found in the search results.

Toxicity to Algae: For the green algae Pseudokirchneriella subcapitata, the 96-hour ErC50 (concentration causing a 50% reduction in growth rate) was determined to be 110 mg/L in a static test. chemicalbook.com

Toxicity to Microorganisms: The EC50 for activated sludge microorganisms over a 3-hour exposure was found to be 800 mg/L in a static test following OECD Test Guideline 209. chemicalbook.com

Aquatic Ecotoxicity Data for Dihydro-3-(tetrapropenyl)furan-2,5-dione

OrganismTest TypeEndpointDurationValueReference
Oncorhynchus mykiss (Rainbow Trout)StaticLC5096 h>100 mg/L chemicalbook.com
Pseudokirchneriella subcapitata (Green Algae)StaticErC5096 h110 mg/L chemicalbook.com
Activated Sludge MicroorganismsStaticEC503 h800 mg/L chemicalbook.com

Impacts on Terrestrial Ecosystems (e.g., Soil Microorganisms, Plants) from this compound

There is no specific information available in the search results regarding the impacts of this compound or its close analogues on terrestrial ecosystems, including soil microorganisms and plants. The environmental fate of such compounds in soil, including their persistence, mobility, and potential for uptake by plants, would be crucial in determining their terrestrial ecotoxicity.

Future Research Directions and Emerging Opportunities for Dihydro 3 Isononenyl Furan 2,5 Dione

Sustainable Synthetic Strategies for Dihydro-3-(isononenyl)furan-2,5-dione

The traditional synthesis of ASAs involves the ene-reaction between an alkene, such as isononene, and maleic anhydride (B1165640), often derived from petroleum feedstocks. A primary future objective is the development of more sustainable synthetic pathways utilizing renewable resources.

Recent advancements have demonstrated the direct preparation of succinic anhydride (SAN) from bio-based furanic platform compounds like furfural (B47365) (FUR) and 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.gov One promising method employs a visible light-induced oxygenation process with a photocatalyst, which can achieve high conversion and selectivity for SAN at room temperature. nih.govnih.gov This approach offers a greener alternative for producing the anhydride portion of the molecule, boasting high atomic efficiency and mild reaction conditions. nih.govresearchgate.net Future work could focus on integrating this bio-based succinic anhydride with isononene derived from renewable sources to create a fully bio-derived product.

Table 1: Comparison of Synthetic Strategies for this compound

AspectConventional Synthesis (Ene-Reaction)Future Sustainable Synthesis
Maleic Anhydride SourcePetroleum-based (e.g., oxidation of benzene (B151609) or n-butane)Bio-based (e.g., from furanic compounds) nih.gov
Alkene SourcePetroleum-based (isononene)Potentially bio-based alkenes
Key ProcessThermal ene-reaction researchgate.netPhotocatalytic oxygenation of biomass derivatives to SAN nih.govresearchgate.net
Environmental ConsiderationsHigh energy input; reliance on fossil fuelsUse of renewable feedstocks; potential for carbon neutrality; mild reaction conditions nih.gov

Advanced Functionalization of this compound for Novel Material Development

The reactivity of the anhydride ring is central to the functionalization of this compound. This allows for its incorporation into a wide array of polymers and specialty chemicals. broadview-tech.com A significant area of application is as a curing agent or hardener for epoxy resins. broadview-tech.com The reaction of the anhydride with epoxide groups, often initiated by a tertiary amine, creates a cross-linked polymer network. broadview-tech.comresearchgate.net The incorporation of the isononenyl chain can impart desirable properties such as enhanced flexibility, toughness, and reduced moisture absorption in the final cured material. broadview-tech.com

Future research will likely explore novel functionalization routes to create materials with tailored properties. Key reaction pathways include:

Esterification: Reaction with various alcohols forms monoesters, which are valuable intermediates in the synthesis of polymers and can be used as lubricant additives. youtube.com

Amidation/Imidation: Reactions with primary amines or ammonia (B1221849) can yield amic acids and, upon heating, cyclic imides (succinimides). vaia.com These derivatives have potential applications in pharmaceuticals and specialty polymers.

Hydrolysis: Interaction with water opens the anhydride ring to form the corresponding dicarboxylic acid, a building block for different types of polyesters and polyamides. youtube.com

Table 2: Functionalization Reactions and Potential Applications

ReactantFunctional Group FormedResulting Product ClassPotential Applications
EpoxidesEster and HydroxylCross-linked PolymersCoatings, adhesives, electrical potting compounds broadview-tech.com
AlcoholsEster and Carboxylic AcidMonoestersPlasticizers, lubricant additives, polymer intermediates youtube.com
Amines/AmmoniaAmide and Carboxylic Acid / ImideAmic Acids / SuccinimidesPharmaceutical intermediates, specialty polymers vaia.com
WaterDi-carboxylic AcidAlkenyl Succinic AcidsPolyester (B1180765) and polyamide synthesis youtube.com

In-depth Mechanistic Studies of this compound Reactivity

Future mechanistic studies should focus on elucidating the precise ratio of isomers formed during the synthesis of this compound and how reaction conditions (temperature, catalyst) influence this outcome. For its subsequent reactions, the general mechanism involves a nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons of the anhydride ring, leading to a tetrahedral intermediate that then resolves to an open-chain derivative. youtube.com In-depth computational and experimental studies are needed to quantify the reactivity of the anhydride toward different nucleophiles and to understand the catalytic role of initiators in polymerization reactions.

Table 3: Kinetic Parameters for a Model ASA Formation Reaction

Kinetic ParameterValueNote
Overall Reaction Order2First order with respect to each reactant (maleic anhydride and alkene). researchgate.net
Activation Energy (Ea)77.2 ± 3.3 kJ/molDetermined for the maleinization of high-oleic sunflower oil esters in a temperature range of 185–225 °C. researchgate.net

Development of Predictive Models for Environmental Behavior of this compound

As the use of this compound expands, understanding its environmental fate and impact becomes critical. Currently, there is a lack of specific environmental data for this exact molecule. However, information from close structural analogs, such as Dihydro-3-(tetrapropenyl)furan-2,5-dione, provides valuable insight. Safety data for this C12 analog classifies it as hazardous to the aquatic environment (Chronic, Category 4), with the potential to cause long-lasting harmful effects to aquatic life. chemos.de

Future research must focus on developing predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to estimate the environmental behavior of this compound. These models would use its physicochemical properties—derived from its hydrophobic alkyl chain and hydrolyzable anhydride group—to predict key parameters like biodegradability, bioaccumulation potential, and aquatic toxicity. Experimental data, including Predicted No-Effect Concentrations (PNEC) for various environmental compartments, will be essential for validating these models.

Table 4: Environmental Hazard Data for a Structural Analog (Tetrapropenyl Succinic Anhydride)

Hazard ClassificationDescriptionSource
Aquatic Chronic 4 (H413)May cause long lasting harmful effects to aquatic life. chemos.de
PNEC (Freshwater)0.02 mg/L chemos.de
PNEC (Marine water)0.002 mg/L chemos.de

Integration of this compound in Green Chemistry Initiatives

This compound is well-positioned to be integrated into broader green chemistry initiatives. Its potential aligns with several of the 12 Principles of Green Chemistry, representing emerging opportunities for sustainable chemical design and application.

The primary opportunity lies in the Use of Renewable Feedstocks . As discussed, developing synthetic routes from biomass-derived succinic anhydride and, eventually, bio-based nonenes would significantly improve the compound's sustainability profile. nih.govresearchgate.net The synthesis via the ene-reaction is an addition reaction, which aligns with the principle of Atom Economy , as it incorporates all atoms of the reactants into the final product. Furthermore, the development of photocatalytic systems for its synthesis supports the principle of Catalysis , offering more efficient and less energy-intensive production methods. nih.gov A critical future direction involves Designing Safer Chemicals . This requires a concerted effort, using the predictive models discussed previously, to understand and mitigate the compound's ecotoxicity and ensure its lifecycle is environmentally benign. chemos.de

Table 5: Alignment of Future Research with Green Chemistry Principles

Principle of Green ChemistryRelevant Future Research Direction
1. PreventionOptimizing reaction conditions to minimize by-product formation.
2. Atom EconomyFurther study of the ene-reaction to maximize efficiency. researchgate.net
4. Designing Safer ChemicalsDevelopment of predictive models for environmental behavior and toxicity. chemos.de
7. Use of Renewable FeedstocksSynthesis from bio-based succinic anhydride and alkenes. nih.govresearchgate.net
9. CatalysisEmploying photocatalysts for more efficient and sustainable synthesis. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dihydro-3-(isononenyl)furan-2,5-dione, and what analytical techniques are used to confirm its purity and structure?

  • Methodological Answer : Synthesis typically involves alkylation of succinic anhydride with isononene derivatives under controlled conditions (e.g., Friedel-Crafts acylation or radical addition). Post-synthesis, purity is verified via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy for substituent positioning and Fourier-transform infrared (FTIR) spectroscopy to validate the anhydride functional group. X-ray crystallography, as demonstrated for analogous compounds like 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, resolves stereochemistry .

Q. How should researchers handle and store this compound to ensure safety, given its potential hazards?

  • Methodological Answer : Based on safety data for structurally similar compounds (e.g., dihydro-3-(octadecenyl)furan-2,5-dione), this compound may cause skin irritation. Use nitrile gloves, fume hoods, and eye protection. Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis. Refer to Material Safety Data Sheets (MSDS) for alkylsuccinic anhydrides to establish emergency protocols for spills or exposure .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for alkyl-substituted dihydrofuran-2,5-dione derivatives, and how can they be addressed?

  • Methodological Answer : Bulky alkyl chains (e.g., isononenyl) introduce disorder in crystal lattices, complicating X-ray diffraction. Strategies include low-temperature data collection (100 K) to reduce thermal motion and using direct methods in programs like SIR97 for phase refinement. For example, 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran required iterative least-squares-Fourier cycles to resolve Br positions .

Q. How do the thermodynamic properties of this compound influence its reactivity in different solvents?

  • Methodological Answer : The compound’s low polarity (density ~0.995 g/cm³) and high boiling point (~371.5°C) suggest preferential solubility in non-polar solvents (e.g., hexane). Reactivity in polar aprotic solvents (e.g., DMF) can be probed via kinetic studies using in situ FTIR to track anhydride ring-opening reactions. Comparative data from 2,5-dimethylfuran-2,5-dione show solvent-dependent hydrolysis rates, which correlate with dielectric constants .

Q. What methodologies are recommended for assessing the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer : Conduct OECD 301F biodegradation tests in aqueous media to measure half-life under aerobic conditions. Bioaccumulation is evaluated via octanol-water partition coefficients (log Kow), predicted using computational tools like EPI Suite. Ecotoxicological assays with Daphnia magna or algae (OECD 202/201) are critical, as dihydro-3-(octadecenyl)furan-2,5-dione showed acute aquatic toxicity .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., melting points) across studies?

  • Methodological Answer : Variations often stem from impurities or polymorphic forms. Standardize purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) and characterize polymorphs via differential scanning calorimetry (DSC). Cross-reference with high-purity analogs like dihydro-3,3-dimethylfuran-2,5-dione (melting point: 128.1259 g/mol) to validate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.